1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound that features a unique structural arrangement combining elements of dibenzo[b,f][1,4]oxazepine and benzo[d][1,3]dioxole. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is cataloged in chemical databases such as PubChem, where it is identified by its molecular formula and a molecular weight of 403.4 g/mol. The structure and properties of this compound have been analyzed in various studies focusing on similar chemical frameworks.
This compound falls under the category of urea derivatives and oxazepines, which are known for their diverse biological activities. The dibenzo[b,f][1,4]oxazepine moiety is particularly significant in pharmaceutical chemistry due to its presence in several bioactive compounds.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be approached through multiple synthetic routes. A common method involves the reaction of appropriate precursors under controlled conditions to yield the desired product.
For instance, one synthetic route may involve the formation of a urea linkage through the reaction of an amine with an isocyanate derived from a benzo[d][1,3]dioxole precursor. This step is crucial for establishing the core structure necessary for further modifications leading to the target compound.
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be represented using various structural formulas.
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
BFJXJRMMSHEIMW-UHFFFAOYSA-N
These data points provide insight into the compound's chemical behavior and potential interactions with biological targets.
The reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be explored through various chemical reactions involving its functional groups.
The specific conditions for these reactions can vary based on the desired outcome and the stability of intermediates formed during synthesis.
Understanding the mechanism of action for this compound involves examining its interactions at a molecular level with biological targets.
The mechanism may involve:
Data from related compounds suggest potential pathways where this molecule could exhibit therapeutic effects, particularly in cancer treatment or antimicrobial activity.
The physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea are essential for understanding its behavior in different environments.
Relevant data from similar compounds indicate boiling points around 528.2 °C under standard atmospheric pressure .
This compound has significant potential applications in scientific research and medicinal chemistry.
Research into derivatives has shown promise in areas such as enzyme inhibition and anti-cancer activities .
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2